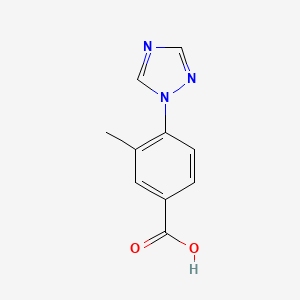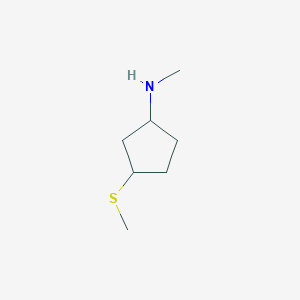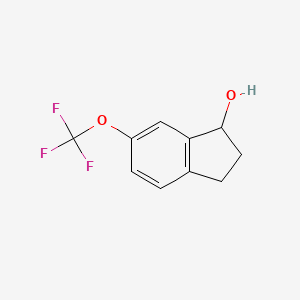
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
Overview
Description
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is an organic compound that features a trifluoromethoxy group attached to an indane structure. The presence of the trifluoromethoxy group imparts unique physicochemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is structurally similar to riluzole , which is known to modulate glutamate neurotransmission by inhibiting both glutamate release and postsynaptic glutamate receptor signaling .
Mode of Action
If we consider its structural similarity to Riluzole, it might interact with its targets (glutamate receptors) and inhibit both the release of glutamate and postsynaptic glutamate receptor signaling . This could result in a decrease in glutamate-mediated toxicity, which has been implicated in neurodegenerative diseases .
Biochemical Pathways
Based on its similarity to riluzole, it might affect the glutamate neurotransmission pathway . The downstream effects could include a reduction in glutamate-mediated toxicity, potentially offering neuroprotection .
Pharmacokinetics
Riluzole, a structurally similar compound, is well-absorbed with an average absolute oral bioavailability of about 60% . It has a mean elimination half-life of 12 hours after repeated doses
Result of Action
If we consider its similarity to riluzole, it might offer neuroprotection by reducing glutamate-mediated toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol typically involves the introduction of the trifluoromethoxy group into the indane structure. One common method involves the trifluoromethoxylation of a suitable precursor, such as 6-hydroxy-2,3-dihydro-1H-indene, using trifluoromethoxylating reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce the corresponding alcohol or hydrocarbon.
Scientific Research Applications
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding the role of trifluoromethoxy groups in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethoxy)benzothiazol-2-amine
- 6-(Trifluoromethoxy)quinoline
- 6-(Trifluoromethoxy)benzoxazole
Uniqueness
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its indane structure combined with the trifluoromethoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other trifluoromethoxy-containing compounds .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTGRKVUUXJWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


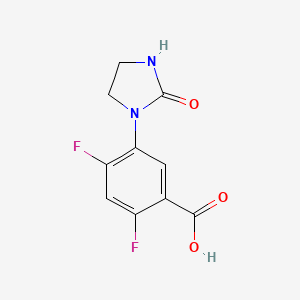
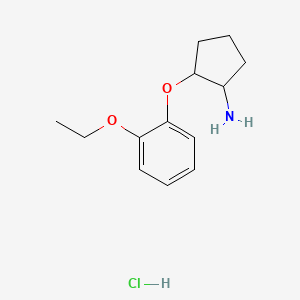
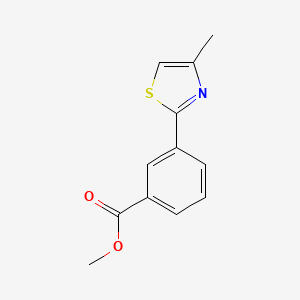
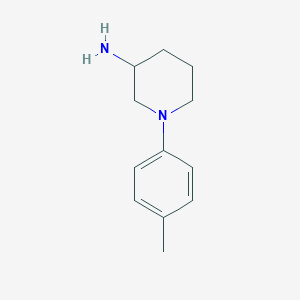

![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)
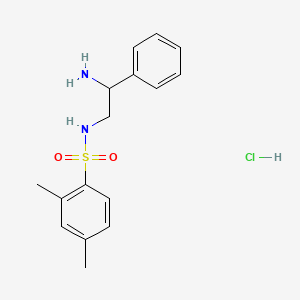
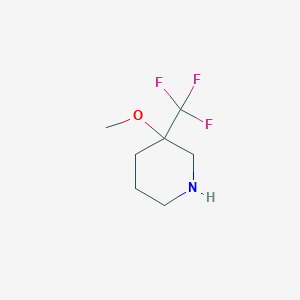
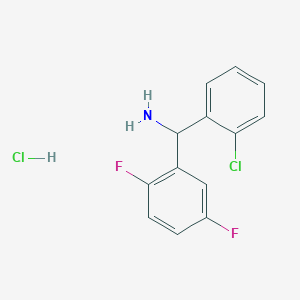
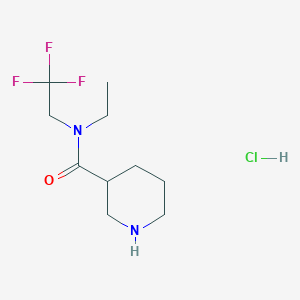
![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
